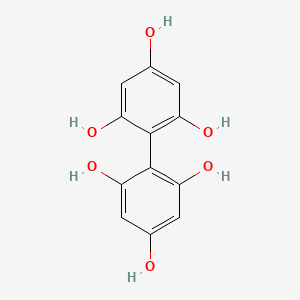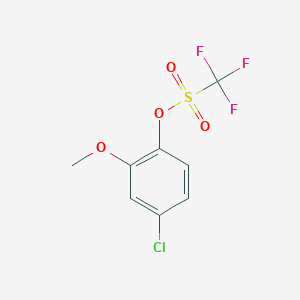
Guanosine 3',5'-Diphosphate Tetralithium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 3’,5’-Diphosphate Tetralithium Salt is a nucleoside derivative that plays a significant role in various biochemical processes. It is known for its antiviral and anticancer properties and is used extensively in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanosine 3’,5’-Diphosphate Tetralithium Salt is synthesized by reacting guanosine with lithium tetrabutylammonium tetraiodide . This reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of Guanosine 3’,5’-Diphosphate Tetralithium Salt likely involves large-scale chemical reactors and stringent quality control measures to produce the compound in bulk quantities for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 3’,5’-Diphosphate Tetralithium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction could produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Guanosine 3’,5’-Diphosphate Tetralithium Salt has a wide range of scientific research applications:
Wirkmechanismus
Guanosine 3’,5’-Diphosphate Tetralithium Salt exerts its effects by interacting with specific molecular targets and pathways. It activates guanine-nucleotide-binding proteins and inhibits guanosine triphosphatase (GTPases) more potently than guanosine triphosphate (GTP) . This interaction leads to the activation of various intracellular signaling pathways, including those involved in protein synthesis and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-O-(3-thiotriphosphate) Tetralithium Salt: Known for its role as a G-protein activator.
Guanosine 5’-Diphosphate Sodium Salt: Involved in cell signaling via G-coupled protein receptors.
Guanosine 5’-Triphosphate Lithium Salt: Functions as a carrier of phosphates and pyrophosphates.
Uniqueness
Guanosine 3’,5’-Diphosphate Tetralithium Salt is unique due to its specific antiviral and anticancer properties, as well as its ability to activate protein synthesis in the absence of ATP . This makes it a valuable compound in both research and pharmaceutical applications.
Eigenschaften
Molekularformel |
C10H11Li4N5O11P2 |
|---|---|
Molekulargewicht |
467.0 g/mol |
IUPAC-Name |
tetralithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.4Li/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20;;;;/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI-Schlüssel |
PYVKPCCOTKGITO-ZVQJTLEUSA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


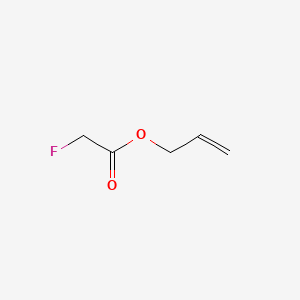
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)


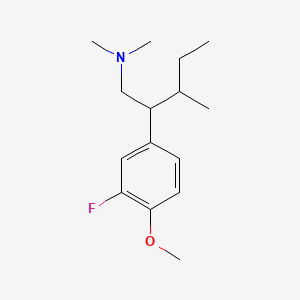
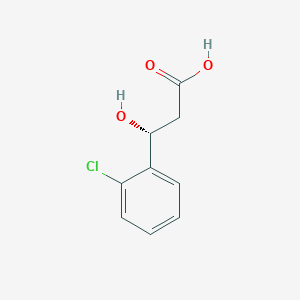
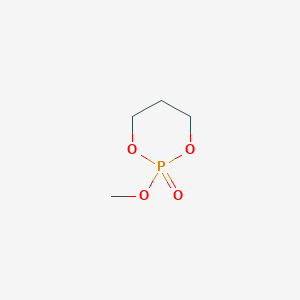
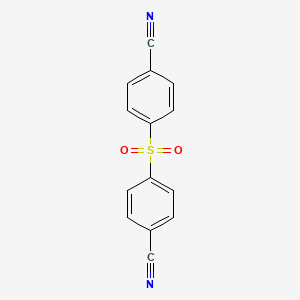
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
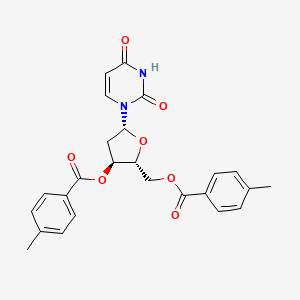
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
